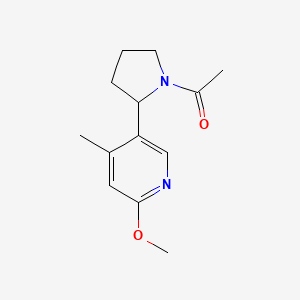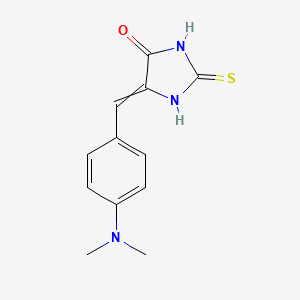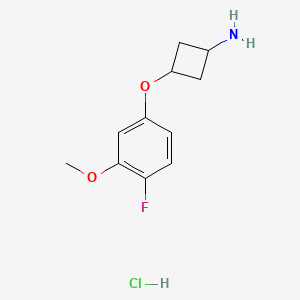
(R)-3-(1H-Indol-3-yl)-2-ureidopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸は、インドール環、ウレイド基、およびプロパン酸部分を特徴とするキラル化合物です。
準備方法
合成経路と反応条件
(R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸の合成は、一般的にインドール誘導体とウレイド化合物を制御された条件下で反応させることで行われます。一般的な方法の1つは、インドール-3-カルバルデヒドを使用する方法です。これは、縮合、環化、加水分解を含む一連の反応を経て、目的の生成物を生成します。 反応条件は、通常、高収率と純度を確保するために、特定の触媒、溶媒、および温度制御を必要とします .
工業生産方法
(R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸の工業生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成が用いられる場合があります。 これには、連続フロー反応器、自動合成システム、および高度な精製技術を使用して、商業規模で化合物を製造することが含まれます .
化学反応の分析
反応の種類
(R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: インドール環は、酸化されてさまざまな誘導体を形成することができます。
還元: ウレイド基は、特定の条件下で還元することができます。
置換: この化合物は、特にインドールの窒素またはウレイド基で、求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやハロゲン化物などの求核剤が含まれます。 反応条件は、通常、目的の変換を実現するために、特定の溶媒、温度、および触媒を必要とします .
形成される主な生成物
これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、インドール環の酸化によってインドール-3-カルボン酸誘導体が生成される場合がある一方、ウレイド基の還元によってアミン誘導体が生成される場合があります .
科学研究への応用
(R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸は、次のような幅広い科学研究への応用があります。
化学: 複雑な有機分子の合成における構成単位として使用されます。
生物学: 生体プロセスにおける潜在的な役割と生化学経路のプローブとして研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
科学的研究の応用
®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
(R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。 インドール環は、さまざまな酵素や受容体と相互作用して、その活性を調節することができます。 ウレイド基は、生物学的分子と水素結合を形成して、その機能に影響を与えることができます。 これらの相互作用は、シグナル伝達、遺伝子発現、および代謝経路などの細胞プロセスに変化をもたらす可能性があります .
類似の化合物との比較
類似の化合物
インドール-3-酢酸: インドール構造が類似しているが、官能基が異なる植物ホルモンです。
インドール-3-カルバルデヒド: (R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸の合成における前駆体です。
インドール-3-プロピオン酸: 異なる生物活性を持つ別のインドール誘導体
独自性
(R)-3-(1H-インドール-3-イル)-2-ウレイドプロパン酸は、インドール環、ウレイド基、およびキラル中心を組み合わせているため、ユニークです。 このユニークな構造により、さまざまな生物学的標的と相互作用し、さまざまな化学反応に関与することが可能になり、研究と産業において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-3-carboxaldehyde: A precursor in the synthesis of ®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid.
Indole-3-propionic acid: Another indole derivative with distinct biological activities
Uniqueness
®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid is unique due to its combination of an indole ring, a ureido group, and a chiral center. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industry .
特性
CAS番号 |
54896-75-2 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC名 |
(2R)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m1/s1 |
InChIキー |
NWLXJVDJMARXSP-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)



![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)



![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)


![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)

